molecular formula C18H16N2O3S2 B2898926 N-(2-(2-methylthiazol-4-yl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 1795420-49-3

N-(2-(2-methylthiazol-4-yl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No. B2898926
CAS RN: 1795420-49-3
M. Wt: 372.46
InChI Key: MOOZMEUYHFEQRC-UHFFFAOYSA-N
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Description

Thiazole derivatives, such as the one you mentioned, are a class of organic compounds that contain a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms. They are part of a broader class of compounds known as heterocycles. Thiazoles are found in many important drugs and other useful compounds, including antibiotics and fungicides .


Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of an alpha-halo ketone with a thioamide. The resulting compound can then be further modified to create a wide variety of thiazole derivatives .


Molecular Structure Analysis

The molecular structure of thiazole derivatives can be confirmed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .


Chemical Reactions Analysis

Thiazole derivatives can undergo a variety of chemical reactions, including substitutions and additions, depending on the specific functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can vary widely depending on their specific structure. These properties can be determined using a variety of techniques, including NMR and IR spectroscopy .

Advantages and Limitations for Lab Experiments

MTSB has several advantages for use in laboratory experiments. It is a well-characterized compound that has been extensively studied, making it a reliable tool for researchers. MTSB is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of MTSB is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on MTSB. One area of interest is the development of MTSB-based therapeutics for the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is the investigation of MTSB's effects on various signaling pathways and cellular processes, which can provide insight into its mechanisms of action. Additionally, further studies on the toxicity of MTSB can help to determine its safety for use in various experimental settings.

Synthesis Methods

MTSB can be synthesized through a multistep process involving the reaction of 2-methylthiazol-4-ylamine with 2,3-dihydrobenzofuran-5-sulfonyl chloride. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

MTSB has been extensively studied in scientific research for its potential therapeutic applications. It has been found to exhibit a range of activities, including anti-inflammatory, antioxidant, and anticancer properties. MTSB has also been investigated for its potential use in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes.

Safety and Hazards

The safety and hazards associated with thiazole derivatives can vary widely depending on their specific structure. Some thiazole derivatives are used as drugs and are safe for human consumption, while others may be toxic or hazardous .

properties

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S2/c1-12-19-17(11-24-12)15-4-2-3-5-16(15)20-25(21,22)14-6-7-18-13(10-14)8-9-23-18/h2-7,10-11,20H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOZMEUYHFEQRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NS(=O)(=O)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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